4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSZDFOGKVCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 2-methyl-4-methoxydiphenylamine with 4-N, N-dibutylamino-2-hydroxy-2’-carboxybenzophenone under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromone derivatives.
Scientific Research Applications
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chromone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among coumarin derivatives lie in substituent patterns at positions 4, 6, and 6. Below is a comparative analysis of select analogs:
*Calculated based on structural similarity.
Physicochemical Properties
- Melting Points: Analogous compounds exhibit melting points ranging from 205–216°C (e.g., compound in ), influenced by hydrogen bonding and crystallinity . The target compound’s dibutylamino group may lower melting points due to reduced crystallinity.
- Spectroscopic Data: IR: Hydroxyl (OH) and amine (NH) stretches appear at 3392–3546 cm⁻¹ in analogs . MS: Fragmentation patterns (e.g., m/z 191 base peak in ) reflect stability of the chromenone backbone .
Biological Activity
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one, known by its CAS number 859863-50-6, is a synthetic compound belonging to the coumarin family. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H27NO3
- Molecular Weight : 317.42 g/mol
- Structural Characteristics : The compound features a dibutylamino group attached to a chromenone structure, which is known for various biological activities.
2. Neuroprotective Effects
Coumarins are known for their neuroprotective effects. In vitro studies have shown that certain coumarin derivatives can reduce oxidative stress and inflammatory responses in neuronal cells. The presence of the dibutylamino group in this compound may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert neuroprotective effects.
3. Antioxidant Activity
The antioxidant properties of coumarins have been extensively documented. Research indicates that compounds like this compound may scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in mitigating diseases associated with oxidative stress.
Case Study: Neuroprotective Potential
A study investigated the neuroprotective effects of various coumarin derivatives, including those with dibutylamino substitutions. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting therapeutic potential for neurodegenerative diseases.
Research Findings
- In Vitro Studies : Compounds structurally related to this compound were tested for their ability to inhibit AChE and showed promising results.
- Molecular Docking Studies : Computational analyses revealed favorable binding interactions between similar coumarin derivatives and AChE active sites, supporting their potential as therapeutic agents for cognitive disorders.
Q & A
Q. What synthetic strategies are effective for introducing the dibutylamino-methyl group into chromenone derivatives?
The dibutylamino-methyl substituent is typically introduced via a Mannich reaction, where formaldehyde and dibutylamine react with a pre-synthesized chromenone precursor. Alternatively, nucleophilic substitution of a chloromethyl intermediate (e.g., 4-(chloromethyl)-6-hydroxy-7-methyl-2H-chromen-2-one) with dibutylamine can be employed. These methods are analogous to syntheses of structurally related coumarins, where alkylation and amine substitution are well-documented .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), the phenolic -OH (δ ~10–12 ppm, exchangeable), and dibutylamino-methyl protons (N–CH2 at δ ~2.5–3.5 ppm; butyl CH2/CH3 at δ 0.8–1.6 ppm) .
- IR : Characteristic peaks for the lactone carbonyl (~1700 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹) .
- X-ray Diffraction (XRD) : Definitive confirmation of substituent positions and molecular geometry via single-crystal analysis .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ ~270–320 nm, chromenone absorption) coupled with mass spectrometry ensures purity. For crystalline batches, powder XRD patterns should match single-crystal data to rule out polymorphic contaminants .
Q. What are the UV-Vis spectral features of this compound?
The chromenone core exhibits π→π* transitions (~280 nm) and n→π* transitions (~320 nm). The dibutylamino-methyl group induces a bathochromic shift (~5–10 nm) due to electron-donating effects, as observed in analogous 7-hydroxy-4-methylcoumarins .
Advanced Research Questions
Q. How can SHELXL refine disordered dibutylamino chains in crystallographic models?
Use PART instructions to model split positions for disordered atoms. Apply geometric restraints (DFIX, DANG) to maintain bond lengths/angles and ISOR restraints to control thermal motion anisotropy. Post-2015 SHELXL updates enable dynamic weighting of restraints for flexible alkyl chains .
Q. How to resolve discrepancies between NMR solution data and XRD solid-state conformations?
Compare NOESY/ROESY correlations (solution) with XRD torsion angles. Employ Mercury’s packing similarity analysis to evaluate crystal packing influences on conformation. Dynamic NMR studies (variable temperature) can probe conformational exchange in solution .
Q. What computational tools validate intermolecular interactions in the crystal lattice?
Mercury’s "Packing Features" module calculates π-π stacking (centroid distances: 3.5–4.0 Å) and hydrogen bonds (O–H···O/N distances < 3.0 Å). The "Structure Overlay" function compares packing motifs with related chromenones in the Cambridge Structural Database .
Q. How to address twinning or pseudosymmetry in XRD data?
Use SHELXL’s TWIN/BASF commands to model twin domains. Check for higher symmetry via ADDSYM. Validate with R1 values for each twin component and inspect residual density maps post-refinement. This approach is effective for chromenone derivatives with complex symmetry .
Q. How to differentiate positional isomers in the chromenone core?
Use 2D NMR techniques (COSY, HSQC) to assign proton-proton couplings and heteronuclear correlations. For example, NOESY can distinguish between 6-hydroxy-7-methyl and 7-hydroxy-6-methyl isomers by spatial proximity of substituents .
Q. What strategies optimize crystallization of poorly soluble derivatives?
Screen co-solvent systems (e.g., DMSO/water, ethanol/hexane) and vary temperature gradients. For dibutylamino-containing compounds, protonation with HCl can enhance solubility in polar solvents, followed by slow evaporation to yield crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
